molecular formula C12H21NO B1677114 3-(1-Aminoethyl)adamantan-1-ol CAS No. 90812-24-1

3-(1-Aminoethyl)adamantan-1-ol

Cat. No. B1677114
CAS RN: 90812-24-1
M. Wt: 195.3 g/mol
InChI Key: JVWKHPHTJHFQAN-UHFFFAOYSA-N
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Description

“3-(1-Aminoethyl)adamantan-1-ol” is a chemical compound with the molecular formula C12H21NO . It has a molecular weight of 195.30 g/mol . The IUPAC name for this compound is 3-(1-aminoethyl)adamantan-1-ol .


Synthesis Analysis

The synthesis of 3-(1-Aminoethyl)adamantan-1-ol can be achieved by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride with the system H2O-CBrCl3 in the presence of W(CO)6 activated by pyridine .


Molecular Structure Analysis

The InChI code for 3-(1-Aminoethyl)adamantan-1-ol is InChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3 . The Canonical SMILES for this compound is CC(C12CC3CC(C1)CC(C3)(C2)O)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1-Aminoethyl)adamantan-1-ol include a molecular weight of 195.30 g/mol, an XLogP3-AA of 1.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, a rotatable bond count of 1, an exact mass of 195.162314293 g/mol, a monoisotopic mass of 195.162314293 g/mol, a topological polar surface area of 46.2 Ų, a heavy atom count of 14, and a complexity of 249 .

Scientific Research Applications

Oxidation and Synthesis Applications

Adamantan-1-ol derivatives, including 3-(1-Aminoethyl)adamantan-1-ol, are crucial in various synthesis processes. For example, they serve as starting compounds in the synthesis of memantine and rimantadine, highlighting their significance in creating compounds with potential antiviral and neurological benefits. The derivatives also function as efficient antioxidant additives to oils and transmission fluids, improving their rheological characteristics at low temperatures. The oxidation of adamantane with pentafluoroperoxybenzoic acid, catalyzed by RuCl3·3H2O, is a notable reaction for producing adamantan-1-ol, demonstrating the compound's versatile role in chemical synthesis (Khusnutdinov & Oshnyakova, 2015).

Structural and Noncovalent Interaction Studies

The study of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provided insights into noncovalent interactions, crucial for understanding molecular stability and reactivity. Through crystallographic and QTAIM analysis, the research demonstrated the compound's structural characteristics and the significance of these interactions in stabilizing molecular structures (El-Emam et al., 2020).

Potential Anti-inflammatory Agents

Adamantane derivatives, such as 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione, have been investigated for their anti-inflammatory properties. A comprehensive study involving molecular structure, electronic properties, and vibrational spectra analysis suggested that these compounds might play a significant role in developing new anti-inflammatory drugs (Al-Tamimi et al., 2014).

Antiviral Activity

Research into adamantyl-containing β-aminoketones, enaminoketones, and related compounds revealed their potential antiviral properties. These studies are pivotal in searching for new biologically active compounds, offering a foundation for developing antiviral agents based on adamantane structure modifications (Makarova et al., 2001).

Metal Complexes Synthesis

The synthesis and characterization of metal complexes with adamantane derivatives, such as 3s,5s,7s-adamantan-1-amine complexes with metals of biological interest, have shown the compound's versatility in forming stable complexes. These complexes have implications for pharmacological applications, including antiviral and antiparkinsonian therapies (Sultana et al., 2014).

Solubility Studies

Solubility studies of 3-amino-1-adamantanol in various solvent mixtures provide essential data for pharmaceutical formulation development. Understanding the solubility characteristics of adamantane derivatives is crucial for optimizing drug delivery systems (Jouyban et al., 2016).

properties

IUPAC Name

3-(1-aminoethyl)adamantan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWKHPHTJHFQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377861
Record name 3-(1-aminoethyl)adamantan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Aminoethyl)adamantan-1-ol

CAS RN

90812-24-1
Record name m-Hydroxyrimantadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090812241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-aminoethyl)adamantan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-HYDROXYRIMANTADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3H2H097A8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RI Khusnutdinov, NA Shchadneva… - Russian Journal of …, 2015 - Springer
Synthesis of 3-(1-Aminoethyl)adamantan-1-ol by Hydroxylation of 1-(1-Adamantyl)ethanamine Hydrochloride (Rimantadine) Page 1 ISSN 1070-4280, Russian Journal of Organic Chemistry …
Number of citations: 1 link.springer.com
AM Larson, J Chen, AM Klibanov - Journal of pharmaceutical sciences, 2013 - Elsevier
By attaching multiple copies of the influenza M2 ion channel inhibitors amantadine (1) and rimantadine (2) to polymeric chains, we endeavored to recover their potency in inhibiting drug…
Number of citations: 7 www.sciencedirect.com
RI Khusnutdinov, NA Shchadneva… - Russian journal of …, 2009 - Springer
A general method was developed for hydroxylation into the nodal position of adamantane and its 1- and 2-substituted derivatives employing systems H 2 O-CBr 4 (BrCCl 3 , CCl 4 ) in …
Number of citations: 22 link.springer.com
AM Larson - 2013 - dspace.mit.edu
Viruses are a major cause of human morbidity and mortality in the world. New effective approaches to stop their spread are paramount. Herein, two approaches toward this goal are …
Number of citations: 4 dspace.mit.edu
EA Shokova, VV Kovalev - Russian Journal of Organic Chemistry, 2012 - Springer
Published data on the methods of the synthesis of polyfunctional adamantane derivatives with various substituents at the tertiary carbon atoms of the adamantane framework are …
Number of citations: 32 link.springer.com
РИ Хуснутдинов, НА Щаднева, ЛФ Хисамова… - Журнал органической …, 2015 - elibrary.ru
Разработан селективный метод получения 1-(1-аминоэтил)-3-адамантанола путём гидроксилирования гидрохлорида 1-(1-аминоэтил) адамантана с помощью системы Н 2 О-…
Number of citations: 0 elibrary.ru

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